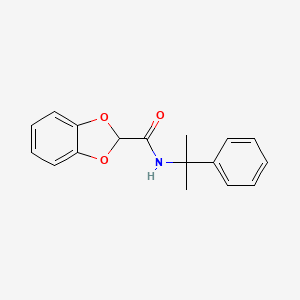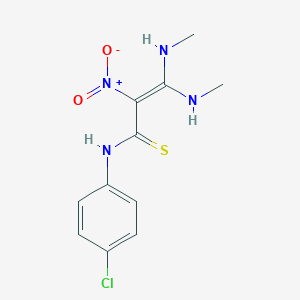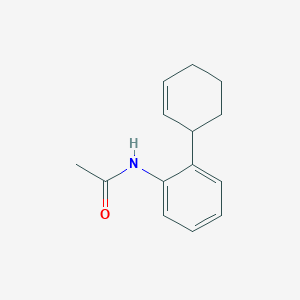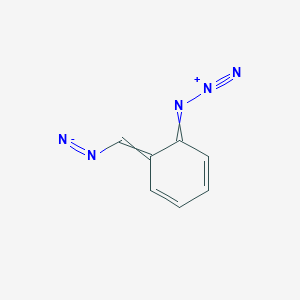
1-Azido-2-(diazomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(diazomethyl)benzene is an organic compound characterized by the presence of both azido and diazomethyl functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-(diazomethyl)benzene typically involves the introduction of azido and diazomethyl groups onto a benzene ring. One common method is the diazotization of an amine precursor followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo and azido groups. Industrial production methods may involve the use of automated reactors to maintain precise conditions and ensure high yields.
Chemical Reactions Analysis
1-Azido-2-(diazomethyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azido group can yield primary amines, while reduction of the diazomethyl group can lead to the formation of hydrocarbons.
Substitution: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of triazoles through cycloaddition reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Cycloaddition reactions often use copper(I) catalysts.
Scientific Research Applications
1-Azido-2-(diazomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The reactivity of 1-Azido-2-(diazomethyl)benzene is primarily due to the presence of the azido and diazomethyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The diazomethyl group can participate in carbene transfer reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
1-Azido-2-(diazomethyl)benzene can be compared to other compounds with similar functional groups:
Diazomethane: A simpler diazo compound, diazomethane is highly reactive and used in various organic synthesis reactions.
Azidobenzene: This compound contains only the azido group and is used in different types of cycloaddition reactions.
Ethyl diazoacetate: Another diazo compound, ethyl diazoacetate is used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in the combination of both azido and diazomethyl groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Properties
CAS No. |
189351-80-2 |
|---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |
InChI Key |
DBILXGKNJFHOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
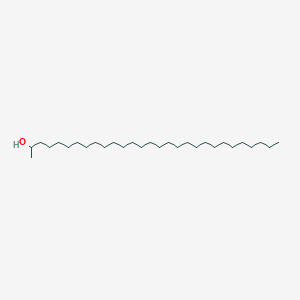
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
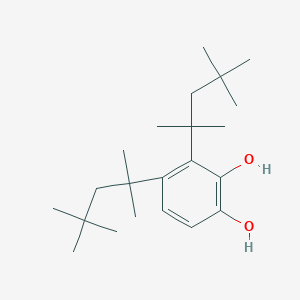
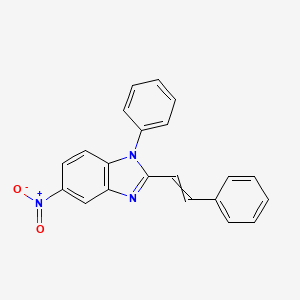
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
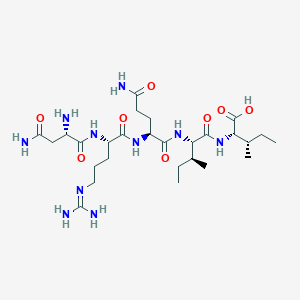

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
